molecular formula C11H7BrN2O2 B1290981 4-((5-Bromopyrimidin-2-yl)oxy)benzaldehyde CAS No. 952182-73-9

4-((5-Bromopyrimidin-2-yl)oxy)benzaldehyde

Cat. No.: B1290981
CAS No.: 952182-73-9
M. Wt: 279.09 g/mol
InChI Key: WXGYDPASLRDTIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((5-Bromopyrimidin-2-yl)oxy)benzaldehyde is an organic compound with the molecular formula C11H7BrN2O2. It is characterized by the presence of a bromopyrimidine moiety attached to a benzaldehyde group through an oxygen atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((5-Bromopyrimidin-2-yl)oxy)benzaldehyde typically involves the reaction of 5-bromopyrimidine with 4-hydroxybenzaldehyde. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 4-((5-Bromopyrimidin-2-yl)oxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium carbonate, dimethylformamide, and nucleophiles (amines, thiols).

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-((5-Bromopyrimidin-2-yl)oxy)benzaldehyde is primarily based on its ability to undergo nucleophilic substitution reactions. The bromine atom in the pyrimidine ring is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in the synthesis of various derivatives with potential biological activities .

Comparison with Similar Compounds

  • 4-((5-Chloropyrimidin-2-yl)oxy)benzaldehyde
  • 4-((5-Fluoropyrimidin-2-yl)oxy)benzaldehyde
  • 4-((5-Iodopyrimidin-2-yl)oxy)benzaldehyde

Comparison: 4-((5-Bromopyrimidin-2-yl)oxy)benzaldehyde is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s reactivity and the types of reactions it undergoes .

Properties

IUPAC Name

4-(5-bromopyrimidin-2-yl)oxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O2/c12-9-5-13-11(14-6-9)16-10-3-1-8(7-15)2-4-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGYDPASLRDTIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640034
Record name 4-[(5-Bromopyrimidin-2-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952182-73-9
Record name 4-[(5-Bromopyrimidin-2-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(5-bromopyrimidin-2-yl)oxy]benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.